4-[(Pyridin-2-ylthio)methyl]benzoic acid
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Overview
Description
4-[(Pyridin-2-ylthio)methyl]benzoic acid is an organic compound with the molecular formula C13H11NO2S. It is characterized by a benzoic acid moiety substituted with a pyridin-2-ylthio group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-2-ylthio)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-mercaptopyridine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-[(Pyridin-2-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-[(Pyridin-2-ylthio)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-ylthio)methyl]benzoic acid and its derivatives involves interaction with specific molecular targets. For instance, the compound may inhibit enzymes or receptors involved in disease pathways. The pyridin-2-ylthio group can enhance binding affinity to target proteins, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular pathways and targets involved .
Comparison with Similar Compounds
- 4-[(Pyridin-3-ylthio)methyl]benzoic acid
- 4-[(Pyridin-4-ylthio)methyl]benzoic acid
- 4-[(Pyridin-2-ylthio)methyl]phenol
Comparison: 4-[(Pyridin-2-ylthio)methyl]benzoic acid is unique due to the position of the pyridin-2-ylthio group, which can influence its chemical reactivity and biological activity. Compared to its isomers, such as 4-[(Pyridin-3-ylthio)methyl]benzoic acid, the 2-position of the pyridine ring may offer distinct binding interactions with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-4-10(5-7-11)9-17-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJPZRUUOGYPAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350654 |
Source
|
Record name | 4-(pyridin-2-ylsulfanylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82145-80-0 |
Source
|
Record name | 4-[(2-Pyridinylthio)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82145-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(pyridin-2-ylsulfanylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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